molecular formula C14H10BF3KNO B7972515 Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide

Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide

Cat. No.: B7972515
M. Wt: 315.14 g/mol
InChI Key: XBALUMISACYCMJ-UHFFFAOYSA-N
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Description

Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide is a chemical compound with the molecular formula C14H10BF3KNO. It is a member of the trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in Suzuki–Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide typically involves the reaction of 3-(benzyloxy)-4-cyanophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide exerts its effects primarily involves its role as a coupling partner in Suzuki–Miyaura reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-cyanophenyltrifluoroborate

Uniqueness

Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the benzyloxy and cyano groups allows for additional functionalization and modification, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

potassium;(4-cyano-3-phenylmethoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BF3NO.K/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11;/h1-8H,10H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBALUMISACYCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)OCC2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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